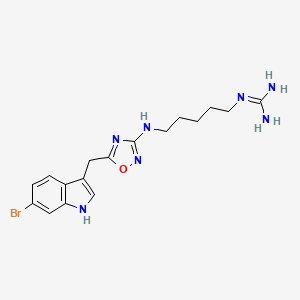
Phidianidine a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel CXCR4 antagonist; Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Potential as a PTP1B Inhibitor
Phidianidine A and its derivatives show promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type II diabetes treatment. A study demonstrated the synthesis of these derivatives using a function-oriented strategy, with some compounds exhibiting significant inhibitory potency and specific selectivity over PTP1B. This suggests potential applications in diabetes management (Jin Liu et al., 2018).
Pharmacological Profiles at CNS Targets
Another research focused on the total synthesis of phidianidines A and B, exploring their selective inhibition of the dopamine transporter (DAT) and partial agonism at the μ opioid receptor. This indicates their potential use in central nervous system (CNS) therapies (J. T. Brogan et al., 2012).
Cytotoxic Properties
Phidianidines A and B, with their unique 1,2,4-oxadiazole ring, were found to have high cytotoxicity against tumor and non-tumor mammalian cell lines. This property could be explored for potential applications in cancer research and therapy (M. Carbone et al., 2011).
Marine Antifoulant Applications
Phidianidine A has been identified as a potent natural antifoulant, effective against marine micro- and macroorganisms. Synthetic analogues of phidianidine A have shown inhibitory activities in settlement and metamorphosis studies, suggesting applications in marine biology and biofouling prevention (Christophe Labrière et al., 2020).
Immunosuppressive Agent Potential
Novel marine phidianidine derivatives have been designed and synthesized for their potential as immunosuppressive agents. Some of these compounds displayed promising inhibitory effects on T and B cell proliferation, indicating potential use in immune regulation and therapy (Jin Liu et al., 2018).
Neuroprotective Effects
A series of phidianidine-based derivatives were synthesized and evaluated for neuroprotective effects against various neurotoxicity models. Some analogs showed significant protective effects, suggesting their potential use in neuroprotective strategies for conditions like Alzheimer's disease (Cheng-Shi Jiang et al., 2015).
CXCR4 Ligand with Antagonist Activity
Phidianidine A was identified as a new CXCR4 ligand exhibiting antagonist activity. This discovery, made using a minimal hybrid ligand/receptor-based pharmacophore model, suggests its potential in developing new modulators for diseases where CXCR4 plays a crucial role, such as cancer and HIV (R. Vitale et al., 2013).
Propriétés
Numéro CAS |
1301638-41-4 |
|---|---|
Nom du produit |
Phidianidine a |
Formule moléculaire |
C17H22BrN7O |
Poids moléculaire |
420.315 |
Nom IUPAC |
2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |
Clé InChI |
SSDJERJRAHRKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |
Synonymes |
PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



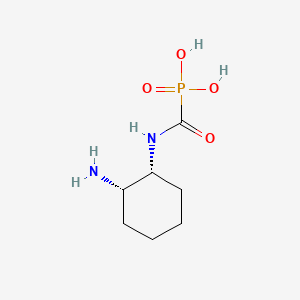
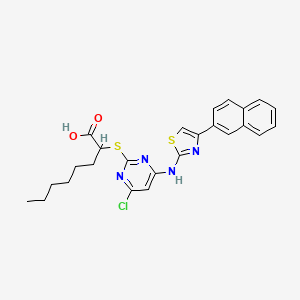
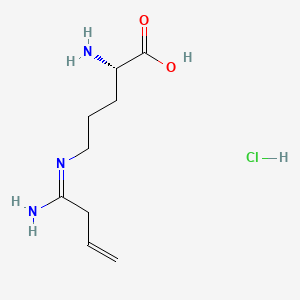
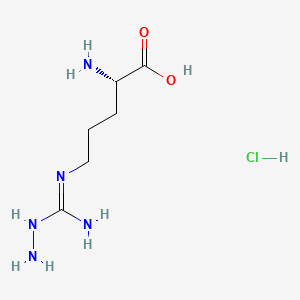
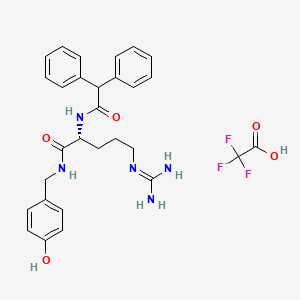
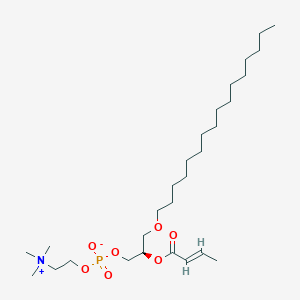

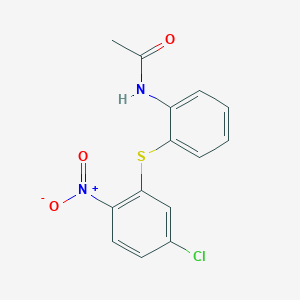
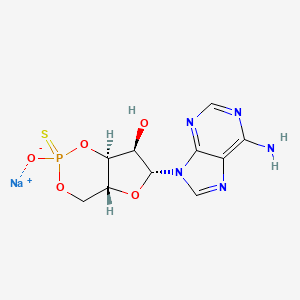
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
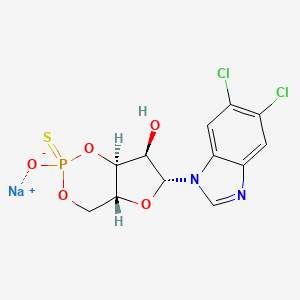
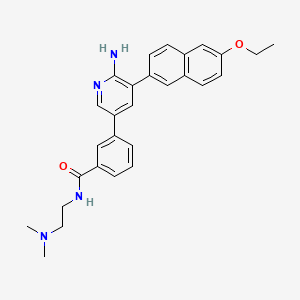
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)